molecular formula C17H14N2O4 B2406364 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-43-6

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2406364
CAS No.: 302922-43-6
M. Wt: 310.309
InChI Key: QMWORCDIQBCYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-11-6-4-5-10(9-11)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWORCDIQBCYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A foundational method involves the cyclocondensation of anthranilic acid derivatives with β-ketoesters or malonates. For instance, ethyl 2-aminobenzoate can react with diethyl malonate under acidic conditions to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Subsequent hydrolysis of the ester group generates the free carboxylic acid, which is then coupled with 3-methoxyaniline.

Example Protocol :

  • Cyclization : Ethyl 2-aminobenzoate (1.0 equiv) and diethyl malonate (1.2 equiv) are refluxed in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
  • Hydrolysis : The ester is saponified using aqueous NaOH (2M) in ethanol at 60°C for 4 hours to produce the carboxylic acid.
  • Amidation : The acid is activated with thionyl chloride (SOCl$$_2$$) in anhydrous dichloromethane (DCM) at 0°C, followed by reaction with 3-methoxyaniline (1.5 equiv) and triethylamine (2.0 equiv) to afford the target compound.

Yield : 62–68% over three steps.

Coupling Reagent-Mediated Amidation

Modern synthetic approaches employ coupling reagents to enhance efficiency. The carboxylic acid intermediate is reacted with 3-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Optimized Conditions :

  • Reagents : EDCI (1.2 equiv), HOBt (1.1 equiv), DMF (0.1 M).
  • Reaction Time : 12 hours at room temperature.
  • Workup : Precipitation with ice-water, filtration, and purification via recrystallization (ethanol/water).

Advantages : Avoids harsh acid chloride formation and improves functional group tolerance.

Dichlorotriphenylphosphorane-Assisted Synthesis

An alternative method utilizes dichlorotriphenylphosphorane ($$ \text{Ph}3\text{PCl}2 $$) as a coupling agent, which activates the carboxylic acid directly. This approach, detailed in patent literature, offers superior yields under mild conditions:

  • Activation : 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 equiv) is treated with $$ \text{Ph}3\text{PCl}2 $$ (1.5 equiv) in DCM at 0°C for 30 minutes.
  • Amine Addition : 3-Methoxyaniline (1.2 equiv) is added, and the reaction is stirred at 25°C for 6 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product as a pale-yellow solid.

Yield : 78–82%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$, 400 MHz) :
    $$ \delta = 11.91 \, (\text{br s, 1H, NH}), 7.77 \, (\text{d, } J = 7.3 \, \text{Hz, 1H}), 7.37 \, (\text{br s, 1H}), 4.66 \, (\text{br s, 2H}), 3.80 \, (\text{s, 3H, OCH}3) $$.
  • $$ ^{13}\text{C} $$ NMR (DMSO-$$ d_6 $$, 100 MHz) :
    $$ \delta = 167.2 \, (\text{C=O}), 161.5 \, (\text{C-2}), 148.7 \, (\text{C-4}), 132.0 \, (\text{C-aryl}) $$.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water + 0.1% formic acid).
  • Melting Point : >230°C (decomposition).

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Preferred Solvents : DCM (low boiling point, easy removal) and DMF (high solubility for polar intermediates).
  • Cost-Effective Reagents : EDCI/HOBt systems are favored over $$ \text{Ph}3\text{PCl}2 $$ due to lower toxicity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in dimethyl sulfoxide (DMSO) or KOtBu in tetrahydrofuran (THF).

Major Products

Scientific Research Applications

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The hydroxy and methoxy groups play crucial roles in stabilizing the compound within the enzyme’s active site through hydrogen bonding and hydrophobic interactions. The quinoline core is essential for the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(3-methoxyphenyl)-1-oxo-2-propen-1-yl-3-methoxybenzamide
  • 3,4-dimethoxyphenethylamine
  • Tribulusimide D

Uniqueness

Compared to similar compounds, 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core differentiates it from other phenolic amides and phenethylamines, providing a broader range of applications in various fields .

Biological Activity

4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4}. Its structural features include a quinoline core with hydroxyl and methoxy substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC20H20N2O4C_{20}H_{20}N_{2}O_{4}
SMILESCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O
InChI KeyJMYJYHMURAWXTR-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. For instance, a derivative with similar structural characteristics exhibited significant antiproliferative effects against various cancer cell lines. The compound demonstrated an IC50 value of 1.2 ± 0.2 µM against MCF-7 (breast cancer) and 1.4 ± 0.2 µM against Panc-1 (pancreatic cancer) cell lines, indicating strong activity in inhibiting cell growth .

The anticancer effects are believed to be mediated through:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells.
  • Apoptosis Induction : Evidence from caspase activation studies suggests that it promotes apoptotic pathways, with significant increases in pro-apoptotic markers such as BAX and decreases in anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate antibacterial activity against various pathogens. A study involving derivatives of the quinoline structure reported that certain compounds showed effective inhibition against bacterial strains, although specific data for the target compound remains limited .

Results Summary

Activity TypeTest OrganismsResult
AntibacterialVarious strainsModerate activity
AnticancerMCF-7, Panc-1IC50 = 1.2 µM (MCF-7)

Case Studies and Research Findings

A significant case study involved the synthesis and evaluation of similar quinoline derivatives for their biological activities. While specific data on the compound is sparse, related studies suggest that modifications to the quinoline structure can enhance biological efficacy. For example:

  • Synthesis of Derivatives : New derivatives were synthesized with varying substituents that impacted their anti-HIV and antibacterial activities .
  • In Vitro Studies : These studies typically involve assessing the minimum inhibitory concentration (MIC) against bacterial strains and measuring cell viability in cancer models.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield
1H2SO4, EtOHEthanolReflux70%
2EDCI, HOBt, DMAPDMF0–25°C85%

Basic: Which spectroscopic and crystallographic techniques confirm its structural identity?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis using SHELX software (SHELXL for refinement) resolves the planar quinoline core and methoxyphenyl substituent geometry. Hydrogen-bonding networks (e.g., O–H···O interactions) are critical for lattice stabilization .
  • Spectroscopy:
    • 1H/13C NMR: Peaks at δ 11.2 ppm (OH), δ 8.3 ppm (C4-H quinoline), and δ 3.8 ppm (OCH3) confirm functional groups.
    • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 353.1 (calculated: 353.12) .

Advanced: How does the 3-methoxyphenyl substituent influence bioactivity compared to other analogs?

Methodological Answer:
The 3-methoxyphenyl group enhances lipophilicity and π-stacking interactions with biological targets, as demonstrated in comparative studies with analogs like tasquinimod (4-trifluoromethylphenyl) and roquinimex (phenyl). Key findings:

  • Anti-Angiogenic Activity: The methoxy group improves binding to HDAC4, reducing VEGF expression by 40% in hypoxic cancer cells vs. 25% for non-substituted analogs .
  • Cytotoxicity: IC50 values against HeLa cells are 12 µM (3-methoxyphenyl) vs. 18 µM (phenyl), attributed to improved membrane permeability .

Advanced: What methodologies assess DNA/protein interactions, and how are binding constants determined?

Methodological Answer:

  • DNA Binding:
    • UV-Vis Titration: Hypochromism at 260 nm indicates intercalation. Calculate binding constant (Kb) via the Wolfe-Shimmer equation .
    • Fluorescence Quenching: Ethidium bromide displacement assays measure Stern-Volmer constants (Ksv = 1.2 × 10⁴ M⁻¹) .
  • Protein Interaction (BSA):
    • Synchronous Fluorescence: Monitor Trp residue quenching (Δλ = 15 nm) to determine static quenching constants (Kq = 3.8 × 10¹² M⁻¹s⁻¹) .

Q. Table 2: Representative Binding Data

TargetMethodKb or KsvReference
CT-DNAUV-Vis2.5 × 10⁵ M⁻¹
BSAFluorescence1.8 × 10⁴ M⁻¹

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies often arise from structural modifications (e.g., N-substituents) or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 3-methoxy vs. 4-CF3) on HDAC inhibition using molecular docking .
  • Standardized Assays: Replicate studies under controlled oxygen levels (e.g., hypoxia vs. normoxia) to account for microenvironmental variability in anti-angiogenic assays .

Advanced: What computational approaches predict pharmacokinetics and toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to estimate:
    • Lipophilicity (LogP): 3.1 (optimal for blood-brain barrier penetration).
    • Toxicity: LD50 > 500 mg/kg (oral, rat) suggests low acute toxicity .
  • Molecular Dynamics (MD): Simulate binding stability to HDAC4 (RMSD < 2.0 Å over 100 ns) to validate target engagement .

Advanced: How do metal complexes of this compound enhance pharmacological activity?

Methodological Answer:
Coordination with transition metals (e.g., Cu(II), Co(II)) modifies redox activity and DNA cleavage efficiency:

  • Co(II) Complex: Exhibits 95% plasmid DNA cleavage via hydrolytic pathways (vs. 60% for the ligand alone) at 50 µM .
  • Cu(II) Complex: Generates ROS (OH• radicals) with 4-fold higher scavenging activity than ascorbic acid in DPPH assays .

Key Considerations for Experimental Design

  • Crystallography: Prioritize SHELXL for high-resolution refinement to resolve hydrogen-bonding patterns critical for stability .
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines (HeLa, HepG2) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.